molecular formula C17H16N2O B15161626 1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy- CAS No. 866322-84-1

1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy-

Cat. No.: B15161626
CAS No.: 866322-84-1
M. Wt: 264.32 g/mol
InChI Key: NBQLTEFESAVRMX-UHFFFAOYSA-N
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Description

1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy- is a heterocyclic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy- typically involves the Fischer indole synthesis method. This method uses commercially available starting materials such as 4-bromophenylhydrazine hydrochloride and N-tert-butoxycarbonyl-4-piperidone. The reaction proceeds through a series of steps including condensation, cyclization, and deprotection to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy- undergoes various chemical reactions including:

Common Reagents and Conditions

    Oxidation: IBX in an organic solvent at room temperature.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Aromatic derivatives of the indole ring.

    Reduction: Reduced forms of the tetrahydroindole.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy- stands out due to its phenoxy substituent, which enhances its biological activity and potential therapeutic applications. The presence of the phenoxy group can influence the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.

Properties

CAS No.

866322-84-1

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

8-phenoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

InChI

InChI=1S/C17H16N2O/c1-2-4-12(5-3-1)20-13-6-7-16-14(10-13)15-11-18-9-8-17(15)19-16/h1-7,10,18-19H,8-9,11H2

InChI Key

NBQLTEFESAVRMX-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1NC3=C2C=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

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